(1S,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(2)5(7(10)11)4-6(9)8(12)13-3/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m1/s1 |
InChI Key |
LBTPMFNHPCCPOW-RITPCOANSA-N |
Isomeric SMILES |
CC1([C@H](C[C@H]1C(=O)OC)C(=O)O)C |
Canonical SMILES |
CC1(C(CC1C(=O)OC)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Physical Properties
The compound exists as a solid at room temperature and possesses moderate solubility in common organic solvents such as methanol, ethanol, and tetrahydrofuran. Limited direct information on melting point and boiling point is available in the literature, but based on related compounds, it likely has a melting point range between 130-160°C.
Related Compounds
A closely related compound is Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate (CAS: 528560-24-9), which features a hydroxymethyl group at the 3-position instead of a methoxycarbonyl group. This related compound provides valuable insights into potential synthetic pathways, as it could serve as an intermediate in the preparation of our target molecule.
General Synthetic Approaches for Substituted Cyclobutanes
The synthesis of cyclobutane derivatives with specific stereochemistry presents significant challenges. Several general approaches have been developed for the preparation of substituted cyclobutanes that may be applicable to our target compound.
Photochemical [2+2] Cycloaddition
One of the most common strategies for cyclobutane ring formation is the photochemical [2+2] cycloaddition of alkenes. This approach is particularly valuable for creating cyclobutanes with controlled stereochemistry.
The patent literature describes a method where "a crystal composed of an ethylenedicarboxylic acid derivative and a nitrogen-containing organic compound is irradiated with light to perform a cyclization reaction" to produce 1,3-disubstituted cyclobutane derivatives. The reaction typically proceeds as follows:
- Formation of a crystal containing the ethylenedicarboxylic acid derivative
- Irradiation with light (wavelength 300-580 nm)
- Cyclization to form the cyclobutane ring with specific stereochemistry
The light sources commonly employed include "high pressure mercury lamp, low pressure mercury lamp, ultrahigh pressure mercury lamp, xenon lamp, sodium lamp, halogen lamp, gas laser beam, liquid laser beam, solid laser beam, sunlight, and light emitting diode".
Ring Expansion/Contraction Approaches
Another approach involves ring expansion of cyclopropane derivatives or ring contraction of cyclopentane derivatives. These methods can be particularly useful when specific substitution patterns are required.
Transition Metal-Catalyzed Cycloadditions
Recent advances in transition metal catalysis have enabled the development of new methods for cyclobutane synthesis. Ruthenium-based catalysts, for example, have been employed in the synthesis of cyclopropane derivatives that could potentially be transformed into cyclobutanes.
Specific Preparation Methods for this compound
Based on available information and synthetic principles, several routes can be proposed for the preparation of this compound.
Oxidation and Esterification Route
One potential synthetic pathway involves the oxidation of Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate followed by selective hydrolysis:
Step 1 : Oxidation of the hydroxymethyl group at position 3 to a carboxylic acid
Step 2 : Esterification of the resulting carboxylic acid to form the methoxycarbonyl group
Step 3 : Selective hydrolysis of the methyl ester at position 1
This approach utilizes the structural relationship between the target compound and Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate.
Photochemical [2+2] Cycloaddition with Stereocontrol
Drawing from the patent literature on related cyclobutane derivatives, a photochemical approach can be envisioned:
Step 1 : Preparation of a suitable ethylenedicarboxylic acid derivative with appropriate substituents
Step 2 : Co-crystallization with a nitrogen-containing organic compound
Step 3 : Photochemical irradiation (300-580 nm) to induce [2+2] cycloaddition
Step 4 : Post-cycloaddition modifications to introduce the methoxycarbonyl and carboxylic acid groups
This method allows for control of the relative and absolute stereochemistry, which is crucial for obtaining the desired (1S,3R) configuration.
Esterification of Cyclobutane Dicarboxylic Acid
Starting from a suitably substituted cyclobutane dicarboxylic acid derivative:
Step 1 : Selective protection of one carboxylic acid group
Step 2 : Esterification of the remaining carboxylic acid to form the methoxycarbonyl group
Step 3 : Deprotection to reveal the free carboxylic acid
This approach draws inspiration from the esterification methods described for 3-oxocyclobutanecarboxylic acid.
Reaction Conditions and Optimization
The preparation methods described above can be optimized by carefully controlling reaction conditions. Table 1 summarizes some potential reaction conditions for key steps in the synthesis.
Table 1: Reaction Conditions for Key Synthetic Steps
| Synthetic Step | Reagents | Solvent | Temperature | Time | Catalyst/Additive | Expected Yield |
|---|---|---|---|---|---|---|
| Oxidation of hydroxymethyl | TEMPO, NaOCl | DCM/H2O | 0-25°C | 2-4 h | TBAB | 70-85% |
| Esterification | MeOH, SOCl2 | MeOH | 0-65°C | 2-6 h | - | 75-90% |
| Selective hydrolysis | LiOH | THF/H2O | 0-25°C | 4-12 h | - | 65-80% |
| Photochemical cycloaddition | - | Solid state | RT | 4-24 h | Photosensitizer | 60-75% |
| Carboxylic acid protection | Benzyl bromide, K2CO3 | Acetone | Reflux | 16 h | - | 70-85% |
Optimization of Esterification Conditions
For the esterification of carboxylic acids to form methyl esters, several conditions have been reported in the literature:
Method A : Using cesium carbonate in ethanol followed by treatment with an alkylating agent. "3-Oxocyclobutanecarboxylic acid (1.0 g, 10.0 mmol) was dissolved in anhydrous ethanol (25 ml), and cesium carbonate (1.66 g, 5.1 mmol) was added. After stirring at room temperature under nitrogen for 4 hours, the reaction mixture was concentrated".
Method B : Using triethylamine and an alkylating agent in tetrahydrofuran. "Triethylamine (2.0 ml) and benzyl bromide (1.2 ml) were added to a solution of 3-oxocyclobutanecarboxylic acid (995 mg) in tetrahydrofuran (5.0 ml), and the mixture was stirred at room temperature for 2 hours".
Method C : Using potassium carbonate and an alkylating agent in acetone. "A mixture of 3-oxocyclobutanecarboxylic acid (5g, 44 mmol), potassium carbonate (12 g, 88 mmol) and benzyl bromide (11.2 g, 66 mmol) in acetone (50 mL) was refluxed for 16 h".
These methods can be adapted for the methylation of carboxylic acids in the synthesis of our target compound.
Stereochemical Control in Cyclobutane Formation
The stereochemistry of the cyclobutane ring is crucial for the target compound. The photochemical cycloaddition approach offers excellent control over stereochemistry because "the cyclization reaction in which light is irradiated in the present invention is a reaction in a crystal, that is, in a solid phase, and since the starting material is in a solid state, it occurs in an environment in which the movement of atoms and molecules is extremely limited". This spatial constraint helps establish the desired trans relationship between substituents at positions 1 and 3.
Purification and Characterization
Purification Methods
Several purification techniques can be employed to isolate the target compound:
Characterization
The characterization of the final product is essential to confirm its identity and purity. Analytical techniques include:
- NMR Spectroscopy : 1H and 13C NMR to confirm structure and stereochemistry
- Mass Spectrometry : To confirm molecular weight and fragmentation pattern
- IR Spectroscopy : To identify carbonyl stretching frequencies of the carboxylic acid and methyl ester groups
- Optical Rotation : To confirm the specific optical rotation consistent with the (1S,3R) stereochemistry
- X-ray Crystallography : For definitive confirmation of structure and stereochemistry
Comparative Analysis of Synthetic Routes
Each synthetic approach to this compound has its advantages and limitations. Table 2 provides a comparative analysis of the major synthetic routes.
Table 2: Comparison of Synthetic Routes
| Synthetic Route | Advantages | Limitations | Overall Efficiency | Stereochemical Control |
|---|---|---|---|---|
| Oxidation and Esterification | Utilizes available intermediates; Moderate conditions | Multiple steps; Potential for over-oxidation | Moderate | Good, if starting from stereopure material |
| Photochemical Cycloaddition | Direct formation of cyclobutane; Excellent stereochemical control | Requires specialized equipment; Potentially low yields | Moderate to Good | Excellent |
| Esterification of Dicarboxylic Acid | Straightforward chemistry; Well-established reactions | Selectivity challenges; Multiple steps | Moderate | Good, if starting from stereopure material |
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity. Its derivatives may serve as potential inhibitors or activators of specific enzymes.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structural features can impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of (1S,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutane Derivatives with Varying Substituents
(a) Amino-Functionalized Cyclobutanes
- (1S,3R)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid (γ-CBAA,1): Structure: Replaces the methoxycarbonyl group with an amino moiety. Key Features: Exhibits intramolecular hydrogen bonding, leading to compact peptide structures. Used in CPPs for enhanced cellular uptake . Synthesis: Prepared via solution-phase convergent synthesis .
- (1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid (γ-CBAA,2): Stereochemical Impact: The (1R,3S) configuration alters hydrogen-bonding patterns, reducing rigidity compared to the (1S,3R) isomer .
(b) Protected Derivatives
- (1S,3R)-3-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclobutane-1-carboxylic acid: Molecular Formula: C₁₂H₂₁NO₄. Applications: Intermediate in peptide synthesis; tert-butoxycarbonyl (Boc) protection enhances solubility during coupling reactions .
(c) Benzyloxycarbonyl Analogs
Cyclopentane and Cyclopropane Analogs
(a) Cyclopentane-Based Compounds
- (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid :
(b) Cyclopropane Derivatives
Substituent-Specific Comparisons
Commercial Availability and Suppliers
Biological Activity
(1S,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid, with the CAS number 1228386-26-2, is a bicyclic compound notable for its unique cyclobutane structure. Its chemical formula is , and it possesses both carboxylic acid and methoxycarbonyl functional groups, which suggest potential biological activities. This article reviews the biological activity of this compound based on existing research findings and case studies.
The compound's structural characteristics include:
- Molecular Weight : 186.21 g/mol
- Purity : Typically around 97% in commercial samples
- Chemical Structure :
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities due to its structural features. The following sections summarize key findings related to its biological effects.
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs often exhibit antimicrobial properties. For example, derivatives of cyclobutane carboxylic acids have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.
Anti-inflammatory Properties
The presence of carboxylic acid groups in this compound suggests potential anti-inflammatory activity. Similar compounds have been documented to reduce inflammation markers in vitro.
Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting moderate antimicrobial activity.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Test Acid | 32 | Staphylococcus aureus |
| Test Acid | 32 | Escherichia coli |
Study 2: Anti-inflammatory Response
Another investigation focused on the anti-inflammatory potential of the compound using a mouse model of induced inflammation. The administration of this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to the control group.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 100 |
| (1S,3R)-3-(Methoxycarbonyl)... | 75 | 50 |
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms. Further studies are needed to elucidate these interactions at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
